![molecular formula C8H8N2OS B13094186 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone is a heterocyclic compound that features both imidazole and thiazole rings in its structure.
Vorbereitungsmethoden
The synthesis of 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone typically involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones (phenacyl bromides) in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is considered green and efficient, providing good yields under mild conditions. Industrial production methods may involve similar synthetic routes but optimized for larger scales, ensuring cost-effectiveness and sustainability.
Analyse Chemischer Reaktionen
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of electroluminescent materials for OLED devices.
Wirkmechanismus
The mechanism of action of 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in bacterial cells, leading to cell death. In cancer research, the compound’s derivatives may inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone can be compared with other similar compounds such as:
(3-Methylimidazo[2,1-B]thiazol-6-yl)methanamine hydrochloride: This compound shares a similar core structure but differs in its functional groups, leading to variations in its chemical reactivity and biological activity.
2-Methylimidazo[2,1-B][1,3,4]thiadiazol-6-yl)methanamine hydrochloride: This compound has a thiadiazole ring instead of a thiazole ring, which can influence its pharmacological properties.
The uniqueness of this compound lies in its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H8N2OS |
|---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
1-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone |
InChI |
InChI=1S/C8H8N2OS/c1-5-4-12-8-9-7(6(2)11)3-10(5)8/h3-4H,1-2H3 |
InChI-Schlüssel |
UHQFTVQBULTEFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=NC(=CN12)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


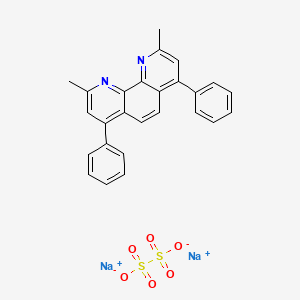
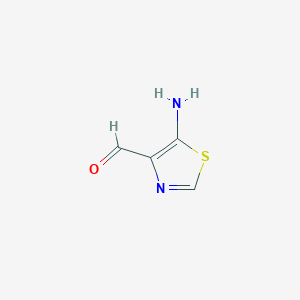
![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)
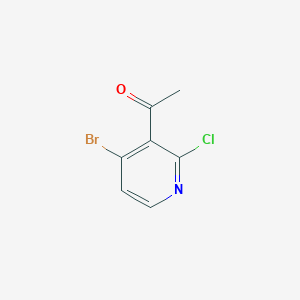



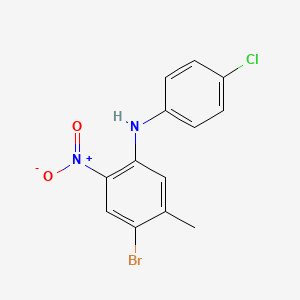

![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)
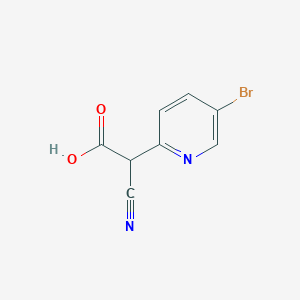

![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)

